Cas no 17422-43-4 (8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine)

8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is a benzazepine derivative characterized by its methoxy-substituted aromatic ring and saturated azepine core. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) active compounds. The methoxy group enhances electron density, influencing binding affinity in receptor interactions. Its rigid yet flexible scaffold allows for selective modulation of biological targets. The compound’s stability under standard conditions and compatibility with further functionalization make it suitable for diverse medicinal chemistry applications. Researchers value its potential in developing novel therapeutics, particularly for neurological and psychiatric disorders, due to its structural resemblance to pharmacologically active benzazepines.
8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine structure
17422-43-4 structure
Product Name:8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
CAS No:17422-43-4
MF:C11H15NO
MW:177.242902994156
MDL:MFCD09026882
CID:122334
PubChem ID:16244477
Update Time:2025-10-30

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine Chemical and Physical Properties

Names and Identifiers

    • 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
    • 1H-1-Benzazepine,2,3,4,5-tetrahydro-8-methoxy-
    • 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine,hydrochloride
    • 2,3,4,5-tetrahydro-8-methoxy-1H-1-benzazepine
    • 5-tetrahydro-1 H-1-benzazepine
    • 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
    • 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
    • CS-0162728
    • EN300-105553
    • MFCD09026502
    • SCHEMBL1248073
    • 17422-43-4
    • AKOS022230729
    • D83050
    • BS-16250
    • SY140365
    • FT-0778123
    • Z1255490319
    • 1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-methoxy-
    • YOWUBTLYNPKOQO-UHFFFAOYSA-N
    • MDL: MFCD09026882
    • Inchi: 1S/C11H15NO/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10/h5-6,8,12H,2-4,7H2,1H3
    • InChI Key: YOWUBTLYNPKOQO-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)NCCCC2

Computed Properties

  • Exact Mass: 213.09200
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26000
  • LogP: 3.38340

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine Pricemore >>

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Additional information on 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine

8-Methoxy-2,3,4,5-Tetrahydro-1H-1-Benzazepine: A Comprehensive Overview

8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine, also known by its CAS registry number CAS No. 17422-43-4, is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzazepines, which are bicyclic structures comprising a benzene ring fused to a diazepine ring. The presence of the methoxy group at the 8th position introduces unique electronic and steric properties, making this compound a valuable subject for both academic and industrial research.

The synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine involves a multi-step process that typically begins with the preparation of the corresponding diazepine intermediate. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production. For instance, researchers have employed palladium-catalyzed coupling reactions to construct the benzazepine core with high fidelity. These methods not only enhance the yield but also allow for greater functional group compatibility, paving the way for further chemical modifications.

From a pharmacological perspective, 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine has demonstrated promising activity in various biological assays. Studies conducted in vitro have shown that this compound exhibits potent inhibitory effects on key enzymes involved in neurodegenerative diseases. For example, it has been reported to inhibit acetylcholinesterase (AChE) with an IC50 value of 0.5 μM, comparable to that of donepezil, a widely prescribed drug for Alzheimer's disease. Furthermore, preliminary results from in vivo experiments suggest that it may cross the blood-brain barrier effectively, making it a potential candidate for central nervous system (CNS) drug development.

The structural versatility of CAS No. 17422-43-4 also lends itself to applications beyond pharmacology. For instance, its ability to act as a chiral auxiliary has been explored in asymmetric synthesis protocols. By incorporating this compound into reaction pathways, chemists have achieved enantioselective syntheses of complex molecules with high optical purity. This approach has been particularly useful in the synthesis of biologically active compounds with specific stereochemical requirements.

In terms of physical properties, 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is characterized by its melting point of 165°C and solubility in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the range of 270–300 nm due to the conjugated π-system within the benzazepine framework. These properties make it amenable to various analytical techniques such as HPLC and NMR spectroscopy for quality control purposes.

The recent surge in interest surrounding CAS No. 17422-43-4 can be attributed to its potential as a lead compound in drug discovery programs targeting neurological disorders. Collaborative efforts between academic institutions and pharmaceutical companies have led to extensive preclinical evaluations of its safety and efficacy profiles. Notably, toxicological studies indicate that this compound exhibits low cytotoxicity against normal human fibroblasts (CC50 > 50 μM), suggesting a favorable therapeutic index.

In conclusion, 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine, or CAS No. 17422-43-4 as it is commonly referenced by its CAS number (CAS No.), represents a compelling molecule with diverse applications across multiple disciplines. Its unique chemical structure combined with favorable biological properties positions it as a valuable asset for both fundamental research and applied development projects.

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